molecular formula C22H28N2O4 B2930767 3-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-(2-phenoxyethyl)urea CAS No. 2034260-34-7

3-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-(2-phenoxyethyl)urea

Cat. No.: B2930767
CAS No.: 2034260-34-7
M. Wt: 384.476
InChI Key: LZKWKGPTNVXMAZ-UHFFFAOYSA-N
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Description

3-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-(2-phenoxyethyl)urea is a complex organic compound with a unique structure that includes a urea moiety, a phenyl group, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-(2-phenoxyethyl)urea typically involves multi-step organic reactions. One common method includes the reaction of 2-phenoxyethylamine with an isocyanate derivative to form the urea linkage. The oxane ring can be introduced through a subsequent cyclization reaction involving a suitable diol and an acid catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl and oxane groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-(2-phenoxyethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-(2-phenoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid
  • 3-hydroxy-2-[3-methyl-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclopent-2-en-1-yl]propanoic acid

Uniqueness

Compared to similar compounds, 3-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-(2-phenoxyethyl)urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its urea moiety, in particular, allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c25-21(23-13-16-28-20-9-5-2-6-10-20)24-17-22(26,18-7-3-1-4-8-18)19-11-14-27-15-12-19/h1-10,19,26H,11-17H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKWKGPTNVXMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)NCCOC2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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